N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide
Description
N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorinated oxazole ring and a sulfonamide group attached to a pyrazole ring
Properties
IUPAC Name |
N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O3S/c1-8(2)17-7-9(6-14-17)21(18,19)16-11-5-10(20-15-11)12(3,4)13/h5-8H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIOJRVHFLYAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)NC2=NOC(=C2)C(C)(C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-fluoropropan-2-ylamine and a suitable carbonyl compound under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by reacting a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The fluorine atom in the oxazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorinated oxazole ring may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2-fluoropropan-2-yl)-3-pyridinyl]-4-methyl-3-[[5-methyl-1H-pyrazol-3-yl]sulfonyl]aniline
- 2-Fluorobenzenesulfonyl chloride
- 2,5-Difluorophenyl isocyanate
Uniqueness
N-[5-(2-fluoropropan-2-yl)-1,2-oxazol-3-yl]-1-propan-2-ylpyrazole-4-sulfonamide stands out due to its unique combination of a fluorinated oxazole ring and a sulfonamide group attached to a pyrazole ring. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
